Triamcinolone acetonide 21-aldehyde hydrate
CAS No.:
Cat. No.: VC16542609
Molecular Formula: C24H31FO7
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31FO7 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| Standard InChI | InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3 |
| Standard InChI Key | ASTBRKVQRYGLJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Regulatory Designations
Triamcinolone acetonide 21-aldehyde hydrate is systematically named 9-fluoro-11β,21,21-trihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione . Regulatory bodies classify it under distinct identifiers:
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European Pharmacopoeia (EP): Triamcinolone Acetonide Impurity C
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United States Pharmacopeia (USP): Triamcinolone Acetonide Related Compound C
The compound’s structure (Fig. 1) retains the core pregna-1,4-diene-3,20-dione skeleton of triamcinolone acetonide but features a 21-aldehyde hydrate modification, introduced during synthesis or degradation .
Table 1: Key Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 450.50 g/mol | |
| Pharmacopeial Status | EP Impurity C, USP Related Compound C | |
| Hazard Classification | H302 (Harmful if swallowed) |
Stereochemical Features
The compound’s glucocorticoid activity is influenced by its stereochemistry:
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16α,17-ketal ring: Enhances metabolic stability compared to non-halogenated corticosteroids .
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9-fluoro substitution: Augments anti-inflammatory potency but increases risk of systemic absorption .
X-ray crystallography confirms the cis fusion of the A and B rings, while the D-ring ketal configuration (16α,17-) is preserved from the parent compound .
Synthesis and Degradation Pathways
Industrial Synthesis
Triamcinolone acetonide 21-aldehyde hydrate is synthesized via controlled oxidation of triamcinolone acetonide’s 21-hydroxyl group . A typical pathway involves:
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Selective oxidation: Use of pyridinium chlorochromate (PCC) in dichloromethane to convert the 21-OH to an aldehyde .
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Hydration: Spontaneous addition of water to the aldehyde yields the hydrate form .
Reaction Scheme:
Degradation in Formulations
In pharmaceutical preparations, this impurity arises under:
Accelerated stability studies show that storage at 40°C/75% RH increases impurity levels by 0.2–0.5% per month .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the gold standard for analysis :
Table 2: HPLC Validation Parameters
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥0.995 |
| LOD | 0.02 μg/mL | ≤0.05 μg/mL |
| LOQ | 0.06 μg/mL | ≤0.15 μg/mL |
| Precision (%RSD) | 1.2% | ≤2.0% |
Spectroscopic Characterization
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IR (KBr): Peaks at 3440 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=C) .
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(400 MHz, DMSO-d6): δ 7.21 (d, J=10 Hz, H-1), 6.28 (d, J=10 Hz, H-4), 5.02 (s, H-21) .
Applications in Pharmaceutical Development
Reference Standard in QC Labs
As a certified reference material (CRM), this compound is used to:
Stability-Indicating Assays
Forced degradation studies utilize the impurity to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume